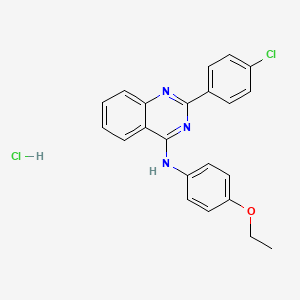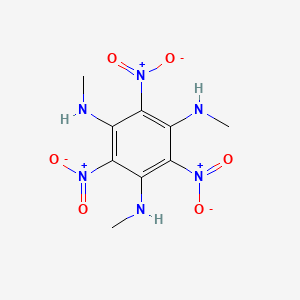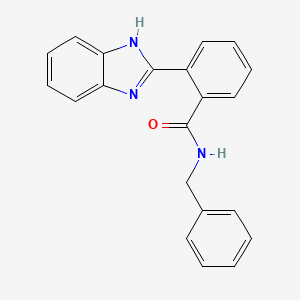
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research as a tool to investigate the role of EGFR in cancer and other diseases.
Mécanisme D'action
EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF). Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, leading to activation of downstream signaling pathways. 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride specifically targets the ATP-binding site of EGFR, preventing its autophosphorylation and downstream signaling.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been shown to inhibit cell proliferation, migration, and survival in cancer cells, as well as angiogenesis and metastasis. It has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. In addition, 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride is a highly specific inhibitor of EGFR tyrosine kinase activity, making it a valuable tool for studying the role of EGFR in disease. However, its specificity also limits its use in studying other tyrosine kinases that may be involved in the same signaling pathways. In addition, 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
Orientations Futures
There are several future directions for research involving 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective EGFR inhibitors for use in cancer therapy. Another area is the investigation of EGFR signaling in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the use of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride in combination with other targeted therapies or immunotherapies may improve treatment outcomes in cancer patients. Finally, the development of more soluble forms of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride may expand its use in in vivo experiments.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride can be synthesized using a multi-step reaction process involving the condensation of 4-chloroaniline and 4-ethoxybenzaldehyde to produce 2-(4-chlorophenyl)-4-ethoxybenzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been extensively used in scientific research to investigate the role of EGFR in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit EGFR tyrosine kinase activity in vitro and in vivo, leading to decreased cell proliferation, migration, and survival in cancer cells. 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has also been used to study the downstream signaling pathways activated by EGFR, such as the PI3K/Akt and MAPK/Erk pathways.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O.ClH/c1-2-27-18-13-11-17(12-14-18)24-22-19-5-3-4-6-20(19)25-21(26-22)15-7-9-16(23)10-8-15;/h3-14H,2H2,1H3,(H,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYWHKGAEIWEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-difluorobenzyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5222715.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)


![3-{5-(2-thienyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5222750.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)

![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)

![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
